8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866348-43-8
Cat. No.: VC5254547
Molecular Formula: C25H20FN3O
Molecular Weight: 397.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866348-43-8 |
|---|---|
| Molecular Formula | C25H20FN3O |
| Molecular Weight | 397.453 |
| IUPAC Name | 8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H20FN3O/c1-2-30-20-12-13-23-21(14-20)25-22(24(27-28-25)18-6-4-3-5-7-18)16-29(23)15-17-8-10-19(26)11-9-17/h3-14,16H,2,15H2,1H3 |
| Standard InChI Key | DSLGWUACLKLDAS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Introduction
Synthesis of Pyrazoloquinolines
Pyrazoloquinolines can be synthesized using various methods, including the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent reactions . These methods allow for the creation of diverse pyrazoloquinoline derivatives with different functional groups, which can significantly affect their biological and chemical properties.
Synthesis Methods
-
Friedländer Condensation: This method involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst, leading to the formation of a quinoline ring .
-
Multicomponent Reactions: These reactions allow for the simultaneous addition of multiple reactants to form complex molecules in a single step, which can be efficient for synthesizing pyrazoloquinolines with various substituents .
Biological Activities
-
Anticancer Activity: Some pyrazoloquinolines have shown promise as anticancer agents by inhibiting specific cellular pathways involved in cancer cell proliferation .
-
Antimicrobial Activity: These compounds can also act against microbial infections by targeting essential enzymes or proteins in bacteria .
Research Findings and Data
While specific data on 8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is not available, research on similar compounds provides valuable insights into their potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume